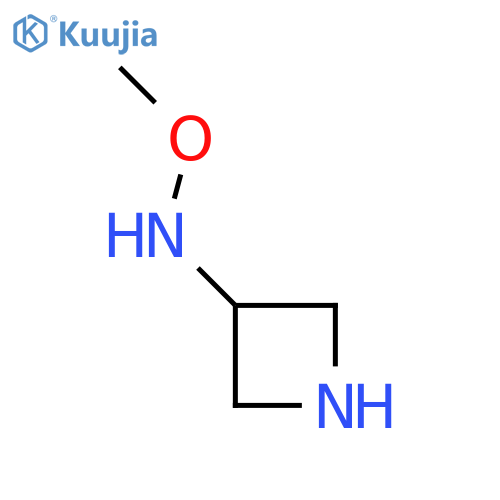Cas no 1553192-00-9 (N-methoxyazetidin-3-amine)

N-methoxyazetidin-3-amine 化学的及び物理的性質
名前と識別子
-
- EN300-2935326
- 1553192-00-9
- N-methoxyazetidin-3-amine
- AKOS021028525
-
- MDL: MFCD24288535
- インチ: 1S/C4H10N2O/c1-7-6-4-2-5-3-4/h4-6H,2-3H2,1H3
- InChIKey: FFEXGSGCTAZBHY-UHFFFAOYSA-N
- ほほえんだ: O(C)NC1CNC1
計算された属性
- せいみつぶんしりょう: 102.079312947g/mol
- どういたいしつりょう: 102.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 53.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
N-methoxyazetidin-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2935326-10.0g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
| Enamine | EN300-2935326-1g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 1g |
$699.0 | 2023-09-06 | ||
| Enamine | EN300-2935326-5.0g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-2935326-0.1g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-2935326-1.0g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-2935326-10g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 10g |
$3007.0 | 2023-09-06 | ||
| Enamine | EN300-2935326-5g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 5g |
$2028.0 | 2023-09-06 | ||
| Enamine | EN300-2935326-0.5g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-2935326-0.05g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-2935326-0.25g |
N-methoxyazetidin-3-amine |
1553192-00-9 | 95.0% | 0.25g |
$642.0 | 2025-03-19 |
N-methoxyazetidin-3-amine 関連文献
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
7. Book reviews
-
8. Book reviews
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
N-methoxyazetidin-3-amineに関する追加情報
Exploring N-methoxyazetidin-3-amine (CAS No. 1553192-00-9): A Versatile Building Block in Modern Organic Synthesis
The compound N-methoxyazetidin-3-amine (CAS No. 1553192-00-9) has garnered significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and agrochemical research. As a azetidine derivative, this molecule offers a compact, rigid framework that is highly sought after in drug discovery programs targeting selective receptor modulation. The presence of both methoxy and amine functional groups on the azetidine ring creates multiple vectors for synthetic elaboration, making it a valuable intermediate for medicinal chemistry.
Recent trends in small molecule drug development have highlighted the importance of saturated heterocycles like azetidines, which often improve metabolic stability and bioavailability compared to their aromatic counterparts. This aligns perfectly with the growing demand for N-methoxyazetidin-3-amine as researchers explore three-dimensional molecular scaffolds to escape flatland chemistry. The compound's CAS 1553192-00-9 has become particularly relevant in the development of kinase inhibitors and GPCR modulators, where its constrained geometry helps achieve better target selectivity.
The synthetic utility of N-methoxyazetidin-3-amine extends beyond traditional pharmaceutical applications. In materials science, this azetidine amine derivative has shown promise as a building block for functional polymers with tunable properties. The methoxyazetidine moiety can influence polymer backbone conformation and intermolecular interactions, leading to materials with unique mechanical or electronic characteristics. This dual applicability in both life sciences and materials research makes CAS 1553192-00-9 a compound of growing commercial importance.
From a synthetic methodology perspective, N-methoxyazetidin-3-amine presents interesting challenges and opportunities. The strained four-membered ring offers distinct reactivity patterns compared to more common five- and six-membered heterocycles. Recent publications have demonstrated innovative approaches to functionalize this scaffold, including metal-catalyzed cross-coupling reactions and photochemical transformations. These developments have significantly expanded the toolbox available to chemists working with azetidine building blocks.
The growing body of literature surrounding 1553192-00-9 reflects its importance in contemporary research. Patent analyses reveal an increasing number of applications featuring this azetidine derivative as a key structural element in drug candidates for neurological disorders, inflammatory diseases, and metabolic conditions. This trend mirrors the broader pharmaceutical industry's shift toward saturated nitrogen heterocycles as privileged structures in lead optimization.
Quality control and characterization of N-methoxyazetidin-3-amine present specific analytical challenges due to the compound's polarity and potential for ring strain-induced reactivity. Advanced techniques such as LC-MS and multidimensional NMR spectroscopy are typically employed to ensure purity and confirm structure. These analytical considerations are particularly important given the compound's role as a pharmaceutical intermediate where strict quality standards must be maintained.
Looking forward, the demand for CAS 1553192-00-9 is expected to grow in parallel with the continued exploration of three-dimensional drug space. The unique physicochemical properties imparted by the azetidine scaffold, combined with the synthetic handles provided by the methoxyamine functionality, position this compound as a valuable tool for addressing current challenges in molecular design. As synthetic methods continue to evolve and the understanding of structure-activity relationships deepens, N-methoxyazetidin-3-amine will likely play an increasingly prominent role in both academic and industrial research settings.
1553192-00-9 (N-methoxyazetidin-3-amine) 関連製品
- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)
- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)
- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)
- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)
- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 57190-05-3(4-cyclopropanecarbonylbenzene-1-sulfonyl chloride)
- 131001-86-0(Methyl 2-bromo-3-methylbenzoate)
- 38861-78-8(4-Isobutylacetophenone)




